[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate
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Overview
Description
[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 5-methyl-1,3-thiazole-4-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amine derivative. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final hydrate form .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thioamides: These compounds contain sulfur and nitrogen atoms and are used in similar applications.
5-Arylazothiazoles: These derivatives have similar chemical properties and are used in antimicrobial research
Uniqueness
[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts and hydrates further enhances its utility in various research applications .
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-4-yl)ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH.H2O/c1-4(7)6-5(2)9-3-8-6;;;/h3-4H,7H2,1-2H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIGMRXBTLJSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(C)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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